Ethyl 3-amino-5-chloropicolinate: A Comprehensive Technical Guide for Advanced Research
Ethyl 3-amino-5-chloropicolinate: A Comprehensive Technical Guide for Advanced Research
CAS Number: 27330-35-4 Molecular Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development engaged in work involving Ethyl 3-amino-5-chloropicolinate. It provides a detailed exploration of its chemical attributes, a validated synthesis protocol, and its strategic applications as a pivotal building block in the synthesis of complex molecules.
Compound Profile and Physicochemical Properties
Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The specific arrangement of the amino, chloro, and ethyl ester functionalities on the picolinate scaffold imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse chemical libraries and targeting specific biological pathways.
The structural features—a nucleophilic amino group, an electrophilic ester, and a chlorine atom that can participate in cross-coupling reactions—provide multiple reaction handles for further molecular elaboration.
Table 1: Physicochemical Properties of Ethyl 3-amino-5-chloropicolinate
| Property | Value | Source(s) |
| CAS Number | 27330-35-4 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1] |
| Molecular Weight | 200.62 | [1] |
| Appearance | Solid (form may vary) | |
| Purity | Typically >95% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
| SMILES | CCOC(=O)C1=C(N)C=C(Cl)C=N1 | [1] |
| InChI Key | KYZPCGKVPOZMIB-UHFFFAOYSA-N |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific batches.
Synthesis Protocol: Esterification of 3-Amino-5-chloropicolinic Acid
The most direct and industrially scalable synthesis of Ethyl 3-amino-5-chloropicolinate involves the esterification of its corresponding carboxylic acid, 3-Amino-5-chloropicolinic acid (CAS: 53636-68-3). The Fischer-Speier esterification is a classic and reliable method for this transformation.[4][5][6][7] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is driven to completion by removing the water byproduct, often by azeotropic distillation or by using the alcohol as the solvent.[4][6]
The causality behind this choice of protocol rests on its efficiency and simplicity. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the ethanol.[5][6][7] Using a large excess of ethanol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]
Caption: General workflow for the synthesis of Ethyl 3-amino-5-chloropicolinate.
Step-by-Step Experimental Protocol
Materials:
-
3-Amino-5-chloropicolinic acid
-
Absolute Ethanol (EtOH), reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc), ACS grade
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Amino-5-chloropicolinic acid (1.0 eq) in absolute ethanol (20-30 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-amino-5-chloropicolinate.
Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS) of the final product and comparing it with expected values. The purity should be assessed by HPLC or GC analysis.
Applications in Drug Discovery and Medicinal Chemistry
Substituted picolinates are key pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. While specific, high-profile examples detailing the direct use of Ethyl 3-amino-5-chloropicolinate are not abundant in readily accessible literature, its structural motifs are present in compounds investigated for various therapeutic areas. Its utility can be inferred from the synthesis of related, complex heterocyclic systems.
For instance, aminopicolinates serve as foundational scaffolds for kinase inhibitors, a major class of anti-cancer therapeutics.[8][9] The amino group can be acylated or used in condensation reactions to build larger molecular frameworks, while the chloro-substituent is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.
Caption: Synthetic utility of Ethyl 3-amino-5-chloropicolinate in generating diverse scaffolds.
Analytical Characterization (Predicted)
While a public repository of the spectra for this specific compound is not available, a predictive analysis based on its structure allows for the confident characterization of a synthesized sample.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (likely between 7.0 and 8.5 ppm). The amino group protons (NH₂) would present as a broad singlet.
-
¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon (~165-170 ppm), signals for the aromatic carbons of the pyridine ring, and two signals for the ethyl group carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak at m/z 202 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching.
Safety and Handling
As a laboratory chemical, Ethyl 3-amino-5-chloropicolinate requires careful handling. The following information is based on data for similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
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BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]
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Appchem. Ethyl 3-amino-5-chloropicolinate | 27330-35-4. Available at: [Link]
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ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available at: [Link]
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BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]
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ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]
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Appchem. Ethyl 3-amino-5-chloropicolinate. Available at: [Link]
- Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
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The Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available at: [Link]
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Great Deal Ethyl 3-amino-5-chloropicolinate Tool. Available at: [Link]
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Wikipedia. Fischer–Speier esterification. Available at: [Link]
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Chemistry Steps. Fischer Esterification. Available at: [Link]
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Pearson. Fischer Esterification Explained. Available at: [Link]
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Chemistry LibreTexts. Fischer Esterification. Available at: [Link]
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]
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